ASP-4058

Catalog No.
S519527
CAS No.
952565-91-2
M.F
C19H12F6N4O2
M. Wt
442.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASP-4058

CAS Number

952565-91-2

Product Name

ASP-4058

IUPAC Name

3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole

Molecular Formula

C19H12F6N4O2

Molecular Weight

442.3 g/mol

InChI

InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1

InChI Key

NJNXCJPSMWKXHO-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

5-(3-(trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole, ASP4058

Canonical SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F

Isomeric SMILES

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F

Description

The exact mass of the compound 5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole is 442.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ASP-4058 is a synthetic compound classified as a sphingosine 1-phosphate receptor agonist, specifically targeting receptors S1P1 and S1P5. It belongs to the class of organic compounds known as phenyloxadiazoles, characterized by a polycyclic aromatic structure that includes a benzene ring. The compound is recognized for its potential therapeutic applications in various diseases, particularly those involving vascular and immune responses.

Typical of sphingosine 1-phosphate receptor agonists. Its mechanism primarily involves binding to the S1P receptors, which leads to downstream signaling pathways affecting cell proliferation, migration, and survival. Notably, ASP-4058 has been shown to inhibit vascular endothelial growth factor-induced cell proliferation in human retinal microvascular endothelial cells, indicating its role in modulating angiogenic processes .

The biological activity of ASP-4058 is primarily linked to its agonistic effects on sphingosine 1-phosphate receptors. It exhibits selectivity for S1P1 and S1P5 over other receptor subtypes, which contributes to its unique pharmacological profile. This selectivity allows for targeted therapeutic effects with potentially reduced side effects compared to non-selective S1P receptor modulators. The compound has demonstrated efficacy in preclinical models, particularly in diseases characterized by excessive angiogenesis and inflammation .

The synthesis of ASP-4058 typically involves multi-step organic reactions that incorporate key building blocks to form the phenyloxadiazole structure. Specific methods may include:

  • Formation of the Core Structure: Initial reactions may involve the condensation of appropriate aromatic compounds with oxadiazole derivatives.
  • Functionalization: Subsequent steps often involve the introduction of functional groups that enhance receptor binding and selectivity.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

The precise synthetic pathway can vary depending on the desired properties and yield of the final compound .

ASP-4058 has potential applications in various therapeutic areas, including:

  • Ophthalmology: It may be used in treating retinal diseases due to its ability to inhibit abnormal blood vessel growth.
  • Immunology: The compound's immunomodulatory effects make it a candidate for conditions involving immune dysregulation.
  • Cardiovascular Diseases: By modulating vascular responses, ASP-4058 could play a role in managing cardiovascular conditions linked to inflammation and vascular permeability .

Interaction studies have indicated that ASP-4058 selectively interacts with S1P receptors, leading to specific cellular responses. These studies focus on:

  • Receptor Binding Affinity: Assessing how effectively ASP-4058 binds to S1P1 and S1P5 compared to other receptor subtypes.
  • Downstream Signaling Pathways: Evaluating how receptor activation influences intracellular signaling cascades related to cell survival and proliferation.
  • Potential Drug Interactions: Investigating how ASP-4058 interacts with other pharmacological agents, which could inform combination therapies .

Several compounds share structural or functional similarities with ASP-4058. Here are some notable examples:

Compound NameClassTarget ReceptorsUnique Features
FingolimodSphingosine 1-phosphate analogS1P1First oral therapy for multiple sclerosis
OzanimodSphingosine 1-phosphate analogS1P1 and S1P5Approved for ulcerative colitis
SiponimodSphingosine 1-phosphate analogS1P1Used for secondary progressive multiple sclerosis

ASP-4058 is unique due to its selective action on both S1P1 and S1P5 receptors, which may provide advantages in terms of therapeutic efficacy and safety profiles compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

442.08644461 g/mol

Monoisotopic Mass

442.08644461 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01J7526K2Q

Other CAS

952565-91-2

Wikipedia

Asp-4058

Dates

Modify: 2024-02-18
1: Yamamoto R, Okada Y, Hirose J, Koshika T, Kawato Y, Maeda M, Saito R, Hattori

Explore Compound Types